molecular formula C15H21N3O3 B7986052 (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester

(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7986052
M. Wt: 291.35 g/mol
InChI Key: SYRBSZAIBUJIMB-CYBMUJFWSA-N
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Description

(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester group and a 2-amino-acetylamino substituent at the 3-position of the piperidine ring. The stereochemistry (R-configuration) and functional groups (amide, ester) make it a versatile intermediate for further derivatization or a candidate for bioactivity screening .

Properties

IUPAC Name

benzyl (3R)-3-[(2-aminoacetyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c16-9-14(19)17-13-7-4-8-18(10-13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRBSZAIBUJIMB-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester, a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. This compound, with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol, is characterized by its unique combination of functional groups, which may contribute to its interactions in biological systems. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. The process usually includes the formation of the piperidine ring and subsequent modifications to introduce the amino-acetylamino group and the benzyl ester moiety. This synthetic pathway is crucial for obtaining the compound in high purity and yield for research purposes.

Biological Activity

Research indicates that (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester exhibits various biological activities, primarily through its interactions with specific receptors or enzymes. Notably, studies have focused on its binding affinity to neuroreceptors, suggesting potential neuroprotective effects.

The compound's mechanism of action is under investigation, with particular interest in how it modulates key signaling pathways involved in neuronal health and disease. Interaction studies have demonstrated that it may influence neurochemical signaling, thereby offering insights into its therapeutic potential.

Comparative Analysis

To understand the uniqueness of (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester, a comparison with similar compounds is essential:

Compound NameMolecular FormulaKey Features
3-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTERC₁₄H₁₇N₃O₃Contains an aldehyde group instead of an amino-acetylamino group
(S)-PIPERIDINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTERC₁₅H₁₉N₂O₄Features two carboxylic acid groups
N-CBZ-3-PIPERIDINECARBOXYLIC ACIDC₁₄H₁₉N₂O₂Contains a carbamate moiety

This table illustrates how (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester stands out due to its specific structural characteristics that facilitate unique biological interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : Research has suggested that (R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester may offer neuroprotective benefits by modulating neurotransmitter release and receptor activity. Investigations into its effects on neuronal cell lines have shown promising results in reducing oxidative stress markers.
  • Binding Affinity Studies : A study focusing on the compound's binding affinity to various neuroreceptors indicated a significant interaction with serotonin receptors, which could lead to potential applications in treating mood disorders.
  • In Vivo Studies : Preliminary animal studies have demonstrated that administration of this compound can lead to improved cognitive function and memory retention, warranting further exploration into its therapeutic applications for neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Key References
(R)-3-(2-Amino-acetylamino)-piperidine-1-carboxylic acid benzyl ester (Target) Piperidine 3-(2-Amino-acetylamino), benzyl ester 291.34 Intermediate; potential kinase inhibitor
APC: (R)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 3-(2-Amino-acetylamino), tert-butyl ester 256.31 MBD2–p66α inhibitor (anti-metastasis)
4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester Piperidine 4-(Propionyl-difluorophenyl), benzyl ester 401.43 Opioid receptor ligand
(S)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid benzyl ester Piperidine 3-(2-Chloro-acetylamino), benzyl ester 309.78 Probable protease inhibitor
(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester Piperidine 4-Amino-3-hydroxy, benzyl ester 250.30 Chiral building block for drug design
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester Piperidine 3-(Carboxymethyl-ethyl-amino), benzyl ester 320.39 Enhanced solubility; metal chelation

Structural Variations and Implications

Core Ring Modifications: Piperidine vs. Pyrrolidine: The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) in APC. This difference may influence binding kinetics to targets like MBD2, where pyrrolidine-based APC showed anti-metastasis activity .

Ester Group Differences :

  • Benzyl vs. tert-Butyl Esters : Benzyl esters (target compound) are more lipophilic and hydrolytically labile than tert-butyl esters (APC), affecting membrane permeability and metabolic stability .

Substituent Effects: Amino-Acetylamino vs. Carboxymethyl-Ethyl-Amino Group: The addition of a carboxylic acid moiety () improves aqueous solubility and enables chelation of metal ions, relevant in metalloenzyme targeting .

Preparation Methods

Palladium-Catalyzed Allylic Amination

Palladium catalysts enable stereoselective formation of the piperidine ring. In one approach, η³-allylpalladium complexes mediate cyclization of unsaturated esters derived from acetal intermediates.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Solvent : Tetrahydrofuran (THF) at 60°C.

  • Yield : 68–72% with >95% enantiomeric excess (ee).

Aluminum Hydride Reduction

Partial reduction of ethyl nipecotate derivatives using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with pyrrolidine selectively generates aldehyde intermediates, which are subsequently amidated.

Key Parameters :

  • Temperature : 10°C to avoid over-reduction.

  • Solvent : THF with 2.5 equivalents of pyrrolidine.

  • Yield : 85% for aldehyde intermediate.

Stepwise Amidation and Esterification

DCC/NHS Coupling

A two-step protocol couples 3-aminopiperidine with 2-amino-acetic acid derivatives:

  • Activation : Carboxylic acid groups are activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in acetonitrile at 0°C.

  • Amidation : Benzyl ester formation occurs via nucleophilic substitution with benzyl alcohol in ethyl acetate.

Conditions :

  • Molar Ratio : 1:1.2 (acid:amine).

  • Yield : 78–82% after crystallization.

Azide-Mediated Coupling

An alternative method employs in situ azide formation for safer handling:

  • Hydrazide Formation : 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide reacts with aryl isothiocyanates in ethanol.

  • Staudinger Reaction : Triphenylphosphine converts azides to iminophosphoranes, which couple with benzyl esters.

Advantages :

  • Avoids toxic isocyanates.

  • Yield : 70–75% with 99% purity.

Industrial-Scale Optimization

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Reaction Temperature25–35°CPrevents epimerization
Solvent (Cyclization)Methanol/MTBE (3:1)95% conversion
NaBH₄ Equivalents1.5–2.0Minimizes side products

Cost-Effective Catalysts

  • Sodium Methoxide : Used in cyclization steps at −10°C to 0°C, reducing reagent costs by 40% compared to LiAlH₄.

  • Recyclable Palladium/Carbon : Achieves 98% recovery in hydrogenation steps.

Challenges and Mitigation Strategies

Racemization Risks

  • Low-Temperature Quenching : Rapid cooling to 0°C after Boc deprotection minimizes racemization.

  • Chiral HPLC Monitoring : Ensures ee >99% in final product.

Byproduct Formation

  • Mesylation Byproducts : Controlled by limiting MsCl to 1.2 equivalents.

  • Over-Reduction in SMEAH Reactions : Additive pyrrolidine suppresses aldehyde reduction to alcohols.

Comparative Analysis of Methods

MethodStarting MaterialStepsYield (%)ee (%)Scalability
Chiral Pool (D-Glu)D-Glutamic acid565–70>99Industrial
Pd-CatalyzedAcetal derivatives768–7295–98Pilot-scale
DCC/NHS Coupling3-Aminopiperidine278–8299Lab-scale

Q & A

Q. Advanced

  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., M+1 = 345.29 for fluoropyrimidine derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substitution patterns (e.g., δ 1.48 ppm for tert-butyl groups in Boc-protected intermediates) .
  • HPLC-MS : Validates purity (>95%) and identifies byproducts during scale-up .

How does the R-configuration at the piperidine ring influence reactivity and biological activity?

Advanced
The R-configuration affects steric and electronic interactions in chiral environments. For instance, it may enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to the S-isomer. Stereochemical purity is ensured via chiral HPLC or enzymatic resolution, critical for structure-activity relationship (SAR) studies .

What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

  • Silica gel chromatography : Gradient elution with DCM/IPA/hexane (10:1:89 to 20:70:10) effectively separates products.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
  • Acid-base extraction : Removes unreacted amines or acidic byproducts .

How can researchers address contradictions in reported yields during reaction scale-up?

Q. Advanced

  • Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) tracks reaction progression.
  • Solvent volume adjustment : Maintains reagent solubility (e.g., DMF at 0.5 mL/mmol).
  • Catalyst optimization : Pd/C loading (10% wt) ensures complete hydrogenation in deprotection steps .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatile solvents (e.g., DCM).
  • Waste disposal : Segregate toxic solids (UN2811, Class 6.1) for professional treatment .

What computational methods predict the compound’s reactivity in novel reactions?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model steric effects and transition states (e.g., 3D visualization of piperidine ring flexibility) .
  • Density functional theory (DFT) : Calculates activation energies for nucleophilic substitutions or acylations.
  • Docking studies : Predict interactions with biological targets (e.g., adenosine receptors) .

How do substituents on the piperidine ring affect physicochemical properties?

Q. Advanced

  • Hydrophobicity : Benzyl esters increase logP vs. tert-butyl esters, impacting membrane permeability.
  • Steric effects : Bulky groups (e.g., trifluoromethyl) reduce rotational freedom, altering conformational stability.
  • Bioactivity : Electron-withdrawing substituents (e.g., nitro groups) enhance binding to targets like autotaxin .

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